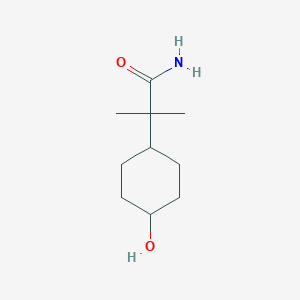
2-(4-Hydroxycyclohexyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxycyclohexyl)-2-methylpropanamide is an organic compound that belongs to the family of amides It is characterized by a cyclohexyl ring substituted with a hydroxy group and an amide group attached to a methylpropane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxycyclohexyl)-2-methylpropanamide typically involves the reaction of 4-hydroxycyclohexanone with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amide. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Hydroxycyclohexyl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 2-(4-Oxocyclohexyl)-2-methylpropanamide.
Reduction: 2-(4-Aminocyclohexyl)-2-methylpropanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its biochemical interactions and potential as a pharmacological agent.
Medicine: Research has indicated its potential use in developing anticonvulsant drugs due to its ability to modulate neural activity.
Industry: It is used in the production of polymers and materials with specific mechanical properties.
Mecanismo De Acción
The mechanism by which 2-(4-Hydroxycyclohexyl)-2-methylpropanamide exerts its effects involves its interaction with specific molecular targets. For instance, in its role as an anticonvulsant, the compound inhibits voltage-gated sodium channels and enhances the effect of gamma-aminobutyric acid (GABA), leading to reduced neuronal excitability and seizure activity.
Comparación Con Compuestos Similares
- 2-(4-Hydroxycyclohexyl)acetic acid
- 2-(4-Hydroxycyclohexyl)propanoic acid
- 2-(4-Hydroxycyclohexyl)acetamide
Comparison: 2-(4-Hydroxycyclohexyl)-2-methylpropanamide is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of a methylpropane backbone. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
2-(4-hydroxycyclohexyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H19NO2/c1-10(2,9(11)13)7-3-5-8(12)6-4-7/h7-8,12H,3-6H2,1-2H3,(H2,11,13) |
Clave InChI |
UXSLJGZRBMVIEV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CCC(CC1)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



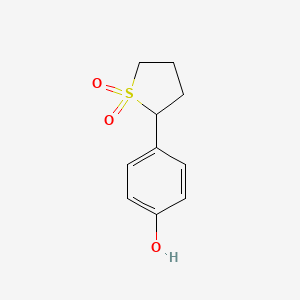

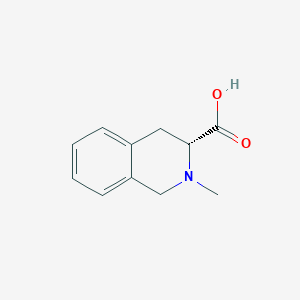
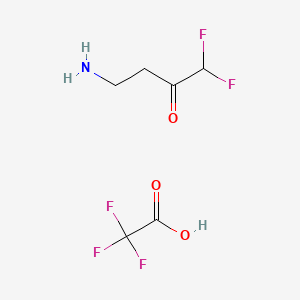
![Tert-butyl 4-[4-(hydroxymethyl)oxan-4-yl]piperidine-1-carboxylate](/img/structure/B13466772.png)

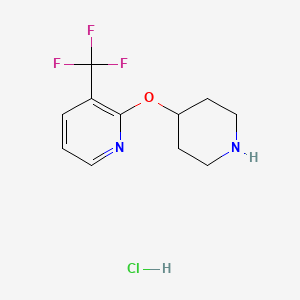
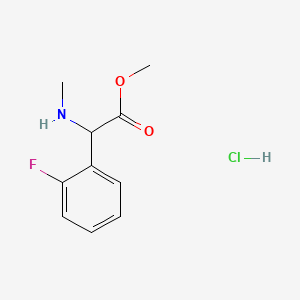
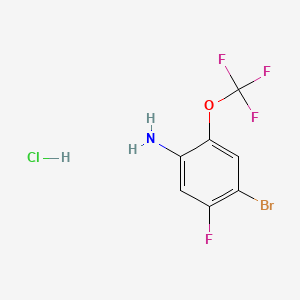
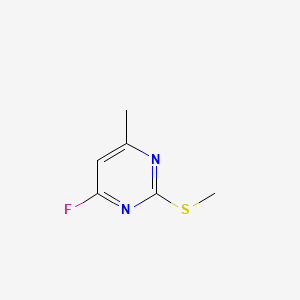
![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B13466805.png)
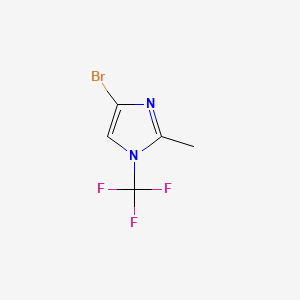
![1-Fluoro-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B13466817.png)
